Research suggests that Sparassol, along with its analogues, holds promise as an insecticide, particularly against the economically damaging spotted wing drosophila (Drosophila suzukii). While studies have shown negligible fumigant activity, Sparassol exhibits notable contact toxicity against these pests [1]. Additionally, Sparassol and its derivatives have been observed to inhibit specific enzymes like glutathione S-transferase, hinting at a potential mechanism for their insecticidal action [1].
Kim et al., 2016. Insecticidal activities of sparassol and its analogs from the cauliflower mushroom, Sparassis crispa, against Drosophila suzukii (Diptera: Drosophilidae). Journal of Agricultural and Food Chemistry
Sparassol, naturally produced by the Sparassis crispa fungus, has demonstrated antifungal properties. Studies have shown its effectiveness against fungi like Cladosporium cucumerinum [2]. Interestingly, Sparassol's presence has been observed in decayed wood colonized by S. crispa, suggesting a possible ecological role for this compound in the fungus's life cycle [2].
Woodward et al., 1993. Antifungal Activity of Sparassol isolated from Sparassis crispa. Journal of Natural Products:
Sparassol is a naturally occurring compound primarily isolated from the edible mushroom Sparassis crispa. It is recognized for its antibiotic and antifungal properties, making it a subject of interest in both pharmacological and agricultural research. The chemical structure of Sparassol is identified as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, which contributes to its biological activities and potential applications in various fields .
Sparassol exhibits notable biological activities:
Sparassol can be synthesized through various methods:
The applications of Sparassol span multiple fields:
Research on the interactions of Sparassol with other compounds has revealed its potential synergistic effects. For instance, when combined with other antifungal agents, Sparassol may enhance their efficacy against resistant fungal strains. Additionally, studies have shown that it can inhibit certain enzymes related to microbial metabolism, further supporting its role as an antimicrobial agent .
Several compounds share structural or functional similarities with Sparassol. Here are some notable examples:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl Orsellinate | Similar methoxy groups | Antifungal | Derived from different fungi |
| 2-Hydroxybenzoic Acid | Hydroxyl group presence | Antimicrobial | Simpler structure |
| Salicylic Acid | Hydroxyl and carboxyl groups | Anti-inflammatory | Widely used in pharmaceuticals |
Sparassol stands out due to its unique combination of antifungal and insecticidal properties, as well as its origin from a specific mushroom species. This uniqueness may offer specific advantages in both therapeutic and agricultural contexts compared to other similar compounds .
The International Union of Pure and Applied Chemistry systematic name for sparassol is methyl 2-hydroxy-4-methoxy-6-methylbenzoate [1]. This nomenclature reflects the compound's structural features including the methyl ester group, hydroxyl substitution at position 2, methoxy group at position 4, and methyl substitution at position 6 of the benzoic acid ring [1].
Sparassol is recognized under several synonymous designations including methyl everninate, which refers to its relationship with everninic acid [1]. The compound bears the Chemical Abstracts Service registry number 520-43-4 [1]. Additional systematic names include 2-hydroxy-4-methoxy-6-methylbenzoic acid methyl ester and methyl 4-methoxy-6-methylsalicylate [1]. The compound is cataloged in the PubChem database under the Compound Identification number 596344 [1].
The structural characterization of sparassol has been accomplished through multiple analytical methodologies. Gas chromatography-mass spectrometry has proven instrumental in identifying sparassol crystals produced during fungal cultivation [14]. The technique enables detection of the compound's characteristic fragmentation pattern and molecular ion peak [1].
High-performance liquid chromatography with ultraviolet detection at 266 nanometers provides standard analytical capability for sparassol quantification, with retention times approximately 15 minutes . Nuclear magnetic resonance spectroscopy, particularly proton and carbon-13 techniques, serves as the primary method for structural confirmation . Ultra-high performance liquid chromatography combined with Orbitrap mass spectrometry has been employed for comprehensive chemical characterization in complex fungal extracts [6].
The molecular weight of sparassol has been precisely determined as 196.20 grams per mole through computational analysis by PubChem version 2.2 [1]. This value represents the sum of atomic masses for all constituent atoms in the molecular formula C10H12O4 [1]. The monoisotopic mass, calculated for the most abundant isotope composition, equals 196.07355886 daltons [1].
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 196, corresponding to the protonated molecular species [1]. The compound exhibits a complexity value of 204, indicating moderate structural intricacy relative to other organic molecules [1]. The formal charge of the neutral molecule equals zero, confirming the balanced electronic structure [1].
The solubility characteristics of sparassol reflect its moderate polarity and lipophilic nature. The calculated XLogP3-AA partition coefficient of 2.3 indicates favorable distribution between octanol and water phases [1]. This value suggests moderate hydrophobicity, facilitating membrane permeability while maintaining aqueous solubility [1].
The topological polar surface area of 55.8 square angstroms contributes to the compound's solubility profile [1]. Sparassol demonstrates solubility in organic solvents including methanol, which is utilized in extraction and purification procedures . The compound's partition behavior influences its bioavailability and distribution in biological systems [1].
Sparassol exhibits distinctive spectroscopic properties across multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides characteristic chemical shift patterns for structural identification [1]. Carbon-13 nuclear magnetic resonance spectroscopy reveals specific resonances corresponding to the aromatic carbon framework and functional groups [1].
Mass spectrometry demonstrates reproducible fragmentation patterns with the base peak at mass-to-charge ratio 164, representing the loss of methanol from the molecular ion [1]. The second most abundant fragment appears at mass-to-charge ratio 136, corresponding to further decomposition of the molecular structure [1]. Gas chromatography-mass spectrometry analysis shows a total of 78 characteristic peaks in the fragmentation spectrum [1].
Ultraviolet spectroscopy detects absorption at 266 nanometers, enabling high-performance liquid chromatography detection . The compound exhibits fluorescence properties under ultraviolet illumination, appearing as visible crystals that glow when exposed to ultraviolet light [14].
Sparassol crystallizes in the monoclinic crystal system with space group P 1 21/n 1 [1]. The crystallographic analysis has been documented in the Crystallography Open Database under number 2000849 [1]. X-ray diffraction studies reveal specific unit cell parameters including dimensions a = 11.418 angstroms, b = 7.9890 angstroms, and c = 11.231 angstroms [1].
The unit cell angles measure α = 90 degrees, β = 106.360 degrees, and γ = 90 degrees [1]. The crystal structure contains four molecules per unit cell (Z = 4) with one molecule in the asymmetric unit (Z' = 1) [1]. These crystallographic parameters were determined through comprehensive X-ray diffraction analysis reported by Blaser and Stoeckli-Evans in 1992 [1].
The crystal structure determination employed standard X-ray crystallographic techniques to establish the three-dimensional molecular arrangement [1]. The monoclinic crystal system classification reflects the specific symmetry elements present in the solid-state structure [1].
Sparassol demonstrates characteristic chemical reactivity patterns typical of substituted benzoic acid methyl esters. The compound undergoes oxidation reactions to form corresponding quinone derivatives when treated with oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions employing sodium borohydride or lithium aluminum hydride yield hydroquinone products .
Electrophilic substitution reactions occur on the aromatic ring system, leading to formation of various substituted derivatives . Common electrophilic reagents include bromine and nitric acid under acidic conditions . The methoxy and hydroxyl substituents direct electrophilic attack to specific positions on the benzene ring .
The ester functionality of sparassol participates in hydrolysis reactions under both acidic and basic conditions . Alkaline hydrolysis produces the corresponding carboxylic acid and methanol . The compound's reactivity patterns enable synthetic modifications for research applications .
Sparassol exhibits achiral molecular structure with no defined stereocenters [4]. The compound demonstrates no optical activity due to the absence of asymmetric carbon atoms [4]. Stereochemical analysis confirms zero defined atom stereocenters and zero undefined atom stereocenters [1].
The molecular structure contains no double bonds exhibiting E/Z isomerism [4]. Conformational analysis reveals the presence of three rotatable bonds, primarily involving the methoxy and ester functional groups [1]. These rotatable bonds contribute to the compound's conformational flexibility in solution [1].
The planar aromatic ring system restricts rotation around the carbon-carbon bonds within the benzene nucleus [1]. The methyl ester group can adopt different conformations relative to the aromatic plane, influenced by steric and electronic factors [1]. Nuclear magnetic resonance studies provide insight into the preferred conformational states in solution .